molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0

4-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1362519
CAS No.: 29274-28-0
M. Wt: 153.57 g/mol
InChI Key: AKWQSKVILVJWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4-position of the pyrazole ring adds to its chemical uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the cyclization of aminopyrazole with a carbonyl compound under acidic or basic conditions . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Synthesis of 4-Chloro-1H-Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution reactions. The compound serves as a precursor for various derivatives, which can be synthesized under mild conditions with good yields (67-83%) using aminoalkylphosphoramidates and other nucleophiles . The presence of the chlorine atom at the C-4 position enhances its reactivity, making it an attractive scaffold for further modifications.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of this compound derivatives. In vitro evaluations against Leishmania amazonensis promastigotes showed promising results, with some compounds exhibiting IC50 values as low as 6.44 µM. This suggests that these derivatives could serve as potential therapeutic agents against leishmaniasis .

Antimicrobial and Anticancer Properties

Research has demonstrated that compounds derived from this compound exhibit notable antimicrobial and anticancer activities. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), with IC50 values ranging from 0.0001 to 0.0211 µM, outperforming standard drugs like doxorubicin . Additionally, these compounds have been tested for their antimicrobial efficacy, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship for this compound derivatives reveals that substituents at various positions significantly influence biological activity. For example:

  • Compounds with a phenyl group at R1 and a cyano group at R2 demonstrated enhanced antileishmanial activity.
  • The introduction of different substituents at C3 and C5 positions has been shown to modulate both antimicrobial and anticancer properties effectively.

Cytotoxicity Studies

Cytotoxicity assessments on murine peritoneal macrophages indicated that certain derivatives possess selectivity indices comparable to reference drugs like pentamidine. This highlights their potential not only as therapeutic agents but also as safer alternatives with reduced toxicity profiles .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of various derivatives of this compound:

CompoundBiological ActivityIC50 Value (µM)Reference
Derivative AAntileishmanial6.44 ± 1.49
Derivative BAnticancer (MCF7)0.0001
Derivative CAntimicrobialMIC = 0.98
Derivative DCytotoxicity (macrophages)SI similar to pentamidine

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis . The compound’s ability to bind to the active site of kinases and block their activity is a key aspect of its mechanism of action .

Biological Activity

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its structural similarity to purine bases. This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. It has been shown to inhibit specific kinases, which are crucial for cellular signaling pathways. The compound's ability to modulate these pathways can influence cell function and metabolism significantly.

Key Mechanisms

  • Enzyme Inhibition: The compound inhibits certain kinases, affecting phosphorylation processes critical for cell signaling.
  • Binding Affinity: It binds selectively to target proteins, leading to either inhibition or activation depending on the context.

The compound's biochemical properties have been extensively studied, revealing its influence on cellular processes. For instance:

  • Cellular Metabolism: It can alter metabolic pathways by modulating enzyme activity.
  • Gene Expression: The compound may influence transcription factors that regulate gene expression.

Comparative Analysis with Similar Compounds

The presence of the chlorine atom at the 4-position distinguishes this compound from other similar compounds. This substitution enhances its reactivity and biological activity compared to derivatives lacking this functional group.

CompoundKey FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridineLacks 4-position chlorineReduced reactivity and activity
2H-Pyrazolo[3,4-b]pyridineDifferent tautomeric formsVariations in biological properties
Pyrazolo[3,4-c]pyridineDifferent fusion patternDistinct chemical behavior

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound through nucleophilic aromatic substitution. For example:

  • Phosphoramidate Derivatives: These derivatives were synthesized and evaluated for their biological activity against Leishmania species, showcasing promising antileishmanial properties .
  • Nucleoside Analogs: C-4 substituted nucleosides derived from this compound have been synthesized and tested for antiviral activity .

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

  • Antileishmanial Activity:
    • A series of phosphoramidate derivatives were synthesized and demonstrated significant activity against Leishmania parasites. The study reported yields ranging from 52% to 98% for various derivatives .
  • Kinase Inhibition:
    • Research has shown that the compound acts as a selective inhibitor for certain kinases involved in cancer progression. This selectivity is crucial for developing targeted cancer therapies.
  • Cellular Effects:
    • In vitro studies indicated that treatment with this compound resulted in altered cell signaling pathways in cancer cell lines, leading to reduced proliferation rates and increased apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence substituent diversity?

  • The Gould–Jacobs reaction is a primary method, involving cyclization of 5-aminopyrazoles with α,β-unsaturated ketones or esters. This yields 4-chloro-substituted derivatives when POCl₃ is used as a chlorinating agent. However, substituent diversity is limited due to the reaction’s reliance on pre-functionalized pyrazole precursors .
  • Alternative routes include cyclization of pyrazole rings onto pyridine cores (e.g., starting from 2-chloro-nicotinonitrile derivatives) or nucleophilic substitution at the C4 position of pre-formed pyrazolo[3,4-b]pyridines .
  • Key limitations: The Gould–Jacobs method struggles with electron-withdrawing substituents, while cyclization approaches require careful optimization of temperature and catalysts to avoid side reactions .

Q. How is structural characterization of this compound derivatives performed, and which techniques are critical for unambiguous assignment?

  • 1D/2D NMR (e.g., ¹H, ¹³C, DEPT, COSY, HETCOR) is essential for mapping substituent positions and confirming regioselectivity in fused heterocycles. For example, ¹H-¹³C correlations resolve ambiguities in aromatic proton assignments .
  • X-ray crystallography validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding in phosphoramidate derivatives) .
  • Mass spectrometry and elemental analysis confirm molecular weight and purity, particularly for novel derivatives .

Q. What role does the chlorine atom at the C4 position play in derivatization, and how can it be exploited for further functionalization?

  • The C4 chlorine is highly reactive toward nucleophilic aromatic substitution (SNAr) , enabling introduction of amines, alkoxides, or phosphoramidates. For example, treatment with anilines yields 4-arylaminopyrazolo[3,4-b]pyridines .
  • Optimal conditions: Reactions typically require polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C), and catalytic bases (K₂CO₃) to activate the chlorine for displacement .
  • Challenges: Steric hindrance from bulky substituents at C3 or C5 can reduce reactivity, necessitating extended reaction times or microwave-assisted synthesis .

Advanced Research Questions

Q. How can transition-metal catalysis enhance the enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Chiral Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving up to 99% enantiomeric excess (ee) . This method tolerates diverse substituents and provides access to enantiopure antileishmanial or kinase-inhibiting derivatives .
  • Key factors: Ligand design (e.g., binaphthyl-based chiral auxiliaries) and solvent polarity critically influence stereoselectivity .

Q. What strategies enable regioselective C–H arylation of pyrazolo[3,4-b]pyridine scaffolds for late-stage diversification?

  • Pd/CuI bimetallic systems promote γ-C–H arylation on the pyridine ring. For example, PdCl₂(PPh₃)₂ catalyzes coupling with aryl iodides, yielding single regioisomers in 77% yield . Selectivity is driven by the electron-deficient nature of the pyridine ring and steric effects .
  • Applications: This method introduces aryl groups for tuning pharmacokinetic properties (e.g., log P) in kinase inhibitors .

Q. How do substituent effects at C3, C4, and C6 positions influence antimicrobial activity and dihydrofolate reductase (DHFR) inhibition?

  • C3 modifications : Schiff bases or thiourea groups at C3 enhance antibacterial potency against Staphylococcus aureus (MIC: 2–8 µg/mL) by improving membrane penetration .
  • C4 substituents : Chlorine at C4 reduces activity, but replacement with amino groups (e.g., 4-anilino derivatives) restores potency by enabling hydrogen bonding with DHFR’s active site .
  • C6 aryl groups : Para-methyl or methoxy groups on C6 phenyl rings improve antifungal activity (e.g., against Candida albicans) by optimizing hydrophobic interactions .

Q. What computational and experimental approaches validate pyrazolo[3,4-b]pyridine derivatives as selective kinase inhibitors?

  • Molecular docking predicts binding modes to FGFR1: The N(1)-H of the pyrazolo[3,4-b]pyridine core forms hydrogen bonds with Ala564 and Glu531, while 2,6-dichloro-3,5-dimethoxyphenyl groups occupy hydrophobic pockets .
  • Enzymatic assays : Compound 4a (IC₅₀ = 0.3 nM against FGFR1) shows 1,200-fold selectivity over VEGFR2, confirmed by cellular proliferation assays .

Q. How do QSAR models guide the design of antileishmanial pyrazolo[3,4-b]pyridine derivatives?

  • Hydrophobic (log P) and steric (Sterimol L/B₂) parameters dominate activity. Derivatives with log P = 3.5–4.2 and compact substituents (e.g., 3'-diethylaminomethyl) exhibit IC₅₀ values < 0.5 µM against Leishmania amazonensis .
  • AM1 semiempirical modeling aligns low-energy conformers with amodiaquine’s structure, identifying critical hydrogen-bonding motifs .

Q. What green chemistry methods enable efficient multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Meglumine-catalyzed one-pot reactions in aqueous ethanol yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives with 85–92% yield . This method avoids toxic solvents and reduces purification steps .

Q. How are pyrazolo[3,4-b]pyridine nucleosides synthesized, and what is their biological significance?

  • Glycosylation of 4-chloro derivatives with protected α-halopentofuranoses (e.g., ribofuranosyl chlorides) yields β-D-nucleosides. Walden inversion (SN2 mechanism) ensures stereospecific attachment at N1 .
  • Biological activity: 4-Chloro-1-β-D-ribofuranosyl derivatives inhibit L1210 leukemia cell growth (IC₅₀ = 12 µM) by disrupting purine biosynthesis .

Properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQSKVILVJWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309670
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-28-0
Record name 29274-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin-4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557–62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCl5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3 h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (5) 19 g (69.4 mmol) in neat TFA (30 mL, 389 mmol) was stirred at 80° C. for 4 hr. The resulting RM was concentrated and MeOH was added and the obtained precipitate was filtered and washed with MeOH. The crude solid was treated with EtOAc, saturated NaHCO3 and dried over Na2SO4, to yield the desired product as a half white solid. 1H NMR (400 MHz, CDCl3): δ 13.23 (br s, 1H), 8.52 (d, J=5.1 Hz, 1H), 8.10 (s, 1H), 7.32 (m, 1H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557-62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCd5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-Chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.